molecular formula C19H17ClN2O4S B2520261 1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 1396584-14-7

1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No.: B2520261
CAS No.: 1396584-14-7
M. Wt: 404.87
InChI Key: GBTKIWFVJWXULX-UHFFFAOYSA-N
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Description

1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone (CAS: 1396584-14-7) is a heterocyclic compound featuring a 4-chlorobenzo[d]thiazole moiety linked via an azetidine ring to a 2-methoxyphenoxy ethanone group. Its molecular formula is C₁₉H₁₇ClN₂O₄S, with a molecular weight of 404.9 g/mol . The 2-methoxyphenoxy substituent contributes to lipophilicity and steric bulk. Structural analysis via Smiles notation (COc1ccccc1OCC(=O)N1CC(Oc2nc3c(Cl)cccc3s2)C1) confirms the connectivity of these groups .

Properties

IUPAC Name

1-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S/c1-24-14-6-2-3-7-15(14)25-11-17(23)22-9-12(10-22)26-19-21-18-13(20)5-4-8-16(18)27-19/h2-8,12H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTKIWFVJWXULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial fields. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes an azetidine ring, a chlorobenzo[d]thiazole moiety, and a methoxyphenoxy group. The unique combination of these structural elements contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃O₃S
Molecular Weight385.87 g/mol
CAS Number1396711-00-4

The primary biological activity of this compound is attributed to its role as an inhibitor of glutaminase , an enzyme crucial for glutamine metabolism in cancer cells. By inhibiting this enzyme, the compound disrupts metabolic pathways that are essential for tumor growth and survival.

Key Mechanisms:

  • Glutaminase Inhibition : The compound acts as a competitive inhibitor, binding to the active site of glutaminase and preventing the conversion of glutamine to glutamate, thereby reducing cellular proliferation in glutamine-dependent tumors.
  • Disruption of Quorum Sensing : It also targets the lasB quorum sensing systems in Gram-negative bacteria, inhibiting biofilm formation and virulence factors by disrupting bacterial communication pathways.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Antitumor Activity : Studies have shown significant inhibition of tumor growth in various cancer models, particularly renal cell carcinoma and breast cancer. The compound's ability to target glutaminase makes it particularly effective in tumors with high glutamine dependency.
  • Antimicrobial Effects : The compound exhibits antimicrobial properties by interfering with bacterial quorum sensing systems, which are vital for coordinating pathogenic behaviors such as biofilm formation.
  • Cytotoxicity : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, demonstrating its potential as a chemotherapeutic agent .

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • A study on the related compound CB-839 (Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate) reported its effectiveness in reducing tumor growth in models with high glutamine dependency.
  • Another research highlighted the antimicrobial properties of benzothiazole derivatives, noting their ability to inhibit virulence factors in pathogenic bacteria.

Comparison with Similar Compounds

1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

  • Key Differences: Replaces the 4-chloro substituent on the benzothiazole with a methoxy group and substitutes the 2-methoxyphenoxy with thiophene.
  • Impact : The methoxy group increases electron density on the benzothiazole, while thiophene introduces π-conjugation. This may alter binding affinity in enzyme inhibition studies .

2-(Benzylsulfonyl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (CAS: 923460-60-0)

  • Key Differences : Substitutes azetidine with a piperazine ring and includes a benzylsulfonyl group.
  • Impact : The piperazine ring enhances solubility due to its basic nitrogen, while the sulfonyl group improves metabolic stability. Molecular weight (450.0 g/mol) is higher than the target compound .

Analogues with Shared Ethanone or Phenoxy Substituents

1-(4-Ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)ethanone (Model Compound A)

  • Key Differences : Lacks the azetidine and benzothiazole groups, featuring a simpler ethoxyphenyl core.
  • Synthesis Comparison: Synthesized via nucleophilic substitution using K₂CO₃ in DMF (76% yield), similar to methods for attaching phenoxy groups in the target compound .

2-(4-Chlorophenyl)-1-(2-thioxothiazolidin-3-yl)ethan-1-one (CAS: 863324-41-8)

  • Key Differences: Replaces azetidine with a thiazolidinone ring and includes a thioxo group.
  • Lower molecular weight (271.79 g/mol) may improve bioavailability .

Table 2. Functional Group Impact on Properties

Functional Group Role in Target Compound Comparison with Analogues
4-Chlorobenzo[d]thiazole Electron-withdrawing, enhances stability Methoxy variant () increases electron density.
Azetidine Ring Conformational rigidity Piperazine () improves solubility.
2-Methoxyphenoxy Lipophilicity, steric bulk Thiophene () enhances π-stacking.

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